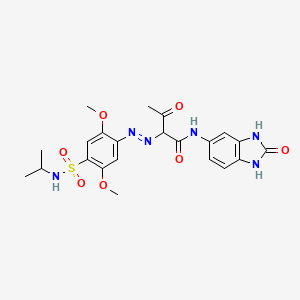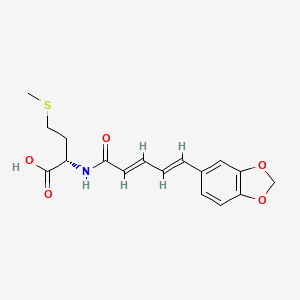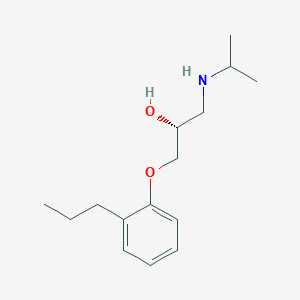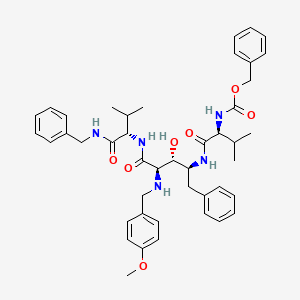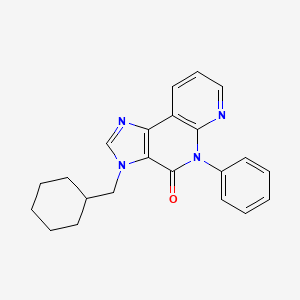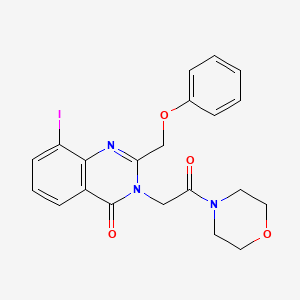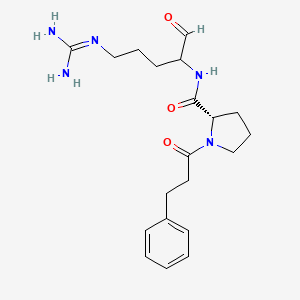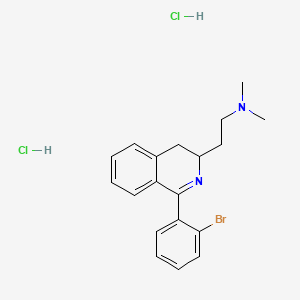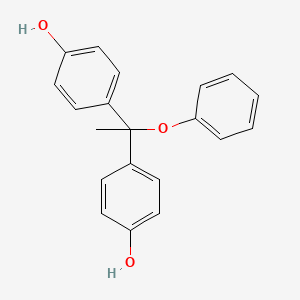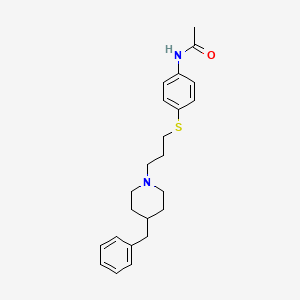![molecular formula C35H37BrClN3O5S B12738328 1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide CAS No. 84100-41-4](/img/structure/B12738328.png)
1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'EINECS 282-121-0 implique plusieurs étapes, en commençant par la préparation du noyau indole, suivie par l'introduction de divers groupes fonctionnels. Les conditions de réaction comprennent généralement l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité. Les réactifs couramment utilisés dans la synthèse comprennent le chlorure d'acétyle, les chlorures de sulfonyle et divers dérivés de l'indole .
Méthodes de production industrielle
La production industrielle de l'EINECS 282-121-0 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, un contrôle précis des conditions de réaction et des étapes de purification pour garantir la pureté du produit final. Des techniques telles que la cristallisation, la distillation et la chromatographie sont couramment utilisées dans le processus de purification .
Analyse Des Réactions Chimiques
Types de réactions
L'EINECS 282-121-0 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à une large gamme de dérivés, en fonction des substituants introduits .
Applications de la recherche scientifique
L'EINECS 282-121-0 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme matière première pour la préparation de molécules plus complexes.
Biologie : Utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité
Mécanisme d'action
Le mécanisme d'action de l'EINECS 282-121-0 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires .
Applications De Recherche Scientifique
EINECS 282-121-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of EINECS 282-121-0 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[4-[(acétylamino)sulfonyl]butyl]-2-[2-[2-(4-chlorophényl)-1-méthyl-1H-indol-3-yl]vinyl]-5-(méthoxycarbonyl)-3,3-diméthyl-3H-indolium chlorure
- 1-[4-[(acétylamino)sulfonyl]butyl]-2-[2-[2-(4-chlorophényl)-1-méthyl-1H-indol-3-yl]vinyl]-5-(méthoxycarbonyl)-3,3-diméthyl-3H-indolium iodure
Unicité
L'EINECS 282-121-0 est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa capacité à subir une large gamme de réactions chimiques. Cette polyvalence le rend précieux dans diverses applications scientifiques et industrielles, le distinguant des autres composés similaires .
Propriétés
Numéro CAS |
84100-41-4 |
|---|---|
Formule moléculaire |
C35H37BrClN3O5S |
Poids moléculaire |
727.1 g/mol |
Nom IUPAC |
methyl 1-[4-(acetylsulfamoyl)butyl]-2-[(E)-2-[2-(4-chlorophenyl)-1-methylindol-3-yl]ethenyl]-3,3-dimethylindol-1-ium-5-carboxylate;bromide |
InChI |
InChI=1S/C35H36ClN3O5S.BrH/c1-23(40)37-45(42,43)21-9-8-20-39-31-18-14-25(34(41)44-5)22-29(31)35(2,3)32(39)19-17-28-27-10-6-7-11-30(27)38(4)33(28)24-12-15-26(36)16-13-24;/h6-7,10-19,22H,8-9,20-21H2,1-5H3;1H |
Clé InChI |
GURULCOTEMRHIX-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-] |
SMILES canonique |
CC(=O)NS(=O)(=O)CCCC[N+]1=C(C(C2=C1C=CC(=C2)C(=O)OC)(C)C)C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=C(C=C5)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


